molecular formula C11H12BrClO3 B14594485 Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate CAS No. 60456-16-8

Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate

Katalognummer: B14594485
CAS-Nummer: 60456-16-8
Molekulargewicht: 307.57 g/mol
InChI-Schlüssel: RBVQIIHMBAAIRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the reaction of 4-chlorobenzaldehyde with bromine to form 4-chlorobenzyl bromide. This intermediate is then reacted with methyl 3-methoxypropanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a simpler hydrocarbon structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized products like aldehydes and acids, and reduced hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-bromo-3-(4-fluorophenyl)-3-methoxypropanoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 2-bromo-3-(4-methylphenyl)-3-methoxypropanoate: Contains a methyl group instead of chlorine.

    Methyl 2-bromo-3-(4-nitrophenyl)-3-methoxypropanoate: Contains a nitro group instead of chlorine.

Uniqueness

Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Eigenschaften

CAS-Nummer

60456-16-8

Molekularformel

C11H12BrClO3

Molekulargewicht

307.57 g/mol

IUPAC-Name

methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-15-10(9(12)11(14)16-2)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3

InChI-Schlüssel

RBVQIIHMBAAIRW-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=C(C=C1)Cl)C(C(=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.